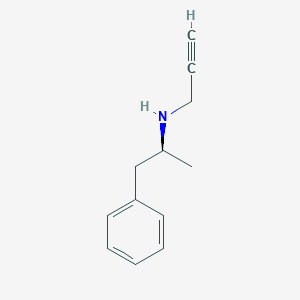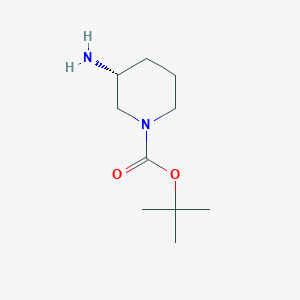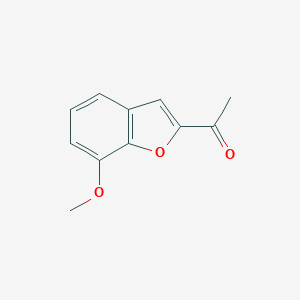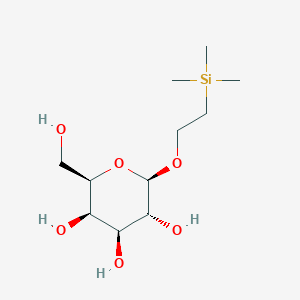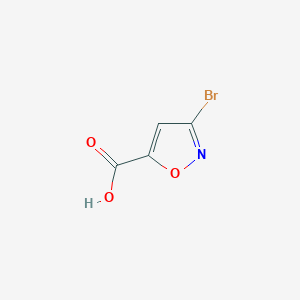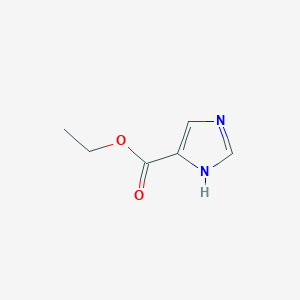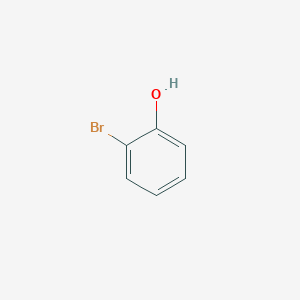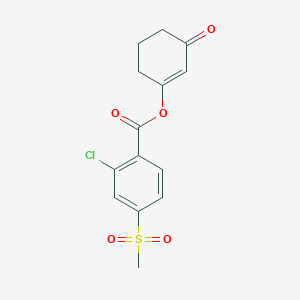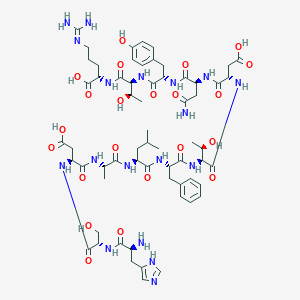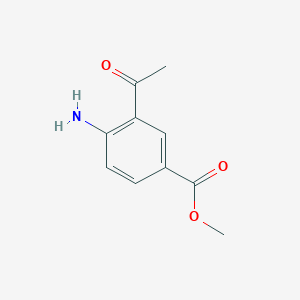
Methyl 3-acetyl-4-aminobenzoate
Overview
Description
Methyl 3-acetyl-4-aminobenzoate is an organic compound with the molecular formula C10H11NO3. It is a pale-yellow to yellow-brown solid at room temperature and is known for its applications in various fields of scientific research . The compound is characterized by the presence of an acetyl group and an amino group attached to a benzoate ester, making it a versatile molecule in organic synthesis .
Mechanism of Action
Target of Action
Methyl 3-acetyl-4-aminobenzoate is a derivative of 4-aminobenzoic acid (PABA), which is an essential nutrient for many human pathogens . The primary targets of this compound are likely to be the same as those of PABA and its derivatives, which have exhibited various biological activities .
Mode of Action
It’s known that paba and its derivatives interact with their targets by inhibiting the synthesis of folic acid, a vital component for bacterial growth . This compound, being a derivative of PABA, might exhibit a similar mode of action.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by PABA and its derivatives. These compounds inhibit the synthesis of folic acid, thereby disrupting the growth of bacteria
Result of Action
The result of the action of this compound is likely to be the inhibition of bacterial growth, given its similarity to PABA and its derivatives . Some of these derivatives have shown antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), and antifungal properties . They have also exhibited notable cytotoxicity for certain cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, the compound is stored in a refrigerator, indicating that low temperatures may be necessary for its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-4-aminobenzoate can be synthesized through several methods. One common synthetic route involves the acetylation of methyl 4-aminobenzoate. This process typically involves the reaction of methyl 4-aminobenzoate with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoates .
Scientific Research Applications
Methyl 3-acetyl-4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 3-acetyl-4-aminobenzoate can be compared with other similar compounds such as:
Methyl 4-aminobenzoate: Lacks the acetyl group, making it less versatile in certain chemical reactions.
Methyl 3-aminobenzoate: Similar structure but without the acetyl group, leading to different reactivity and applications.
The presence of both the acetyl and amino groups in this compound makes it unique and valuable for specific synthetic and research applications .
Properties
IUPAC Name |
methyl 3-acetyl-4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOWQJXAUBYDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446037 | |
| Record name | methyl 3-acetyl-4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111714-47-7 | |
| Record name | methyl 3-acetyl-4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



